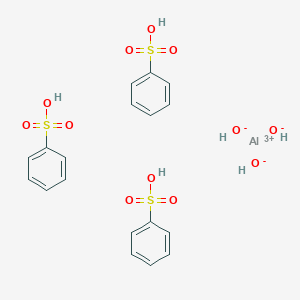

aluminum;benzenesulfonic acid;trihydroxide

説明

特性

CAS番号 |

1300-35-2 |

|---|---|

分子式 |

C18H15AlO12S3 |

分子量 |

546.5 g/mol |

IUPAC名 |

aluminum;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/3C6H6O4S.Al/c3*7-5-3-1-2-4-6(5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |

InChIキー |

UKSASPUQUJKXGV-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[OH-].[OH-].[OH-].[Al+3] |

正規SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Al+3] |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

準備方法

Direct Neutralization of Aluminum Hydroxide with Benzenesulfonic Acid

The most straightforward method involves neutralizing aluminum hydroxide with benzenesulfonic acid. Benzenesulfonic acid, prepared via benzene sulfonation using concentrated sulfuric acid , reacts with Al(OH)₃ under controlled pH and temperature to form the target compound:

Key parameters include:

-

Temperature : 70–90°C to enhance reaction kinetics without triggering desulfonation (>200°C) .

-

Molar ratio : Excess benzenesulfonic acid ensures complete conversion, though residual acid must be removed via washing .

-

Dispersants : Additives like nitric acid or hydrochloric acid improve reactant mixing, as noted in aluminum hydroxide purification protocols .

Table 1 : Optimization of Direct Neutralization (Adapted from )

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70–90°C | Maximizes Al(OH)₃ dissolution |

| Benzenesulfonic Acid | 0.5–1.0 eq | Prevents undersulfonation |

| Reaction Time | 3–5 hours | Ensures complete ligand exchange |

This method is limited by the amphoteric nature of Al(OH)₃, which may dissolve excessively in highly acidic conditions, requiring precise pH monitoring .

Ion Exchange and Purification Techniques

Patented methods for aluminum hydroxide purification demonstrate the utility of benzenesulfonic acid in sodium ion removal, indirectly yielding aluminum benzenesulfonate derivatives . In one approach:

-

Filtration : Aluminum hydroxide micropowder is isolated from sodium aluminate solutions.

-

Dispersion : The filter cake is dispersed in hot water (70–90°C).

-

Penetration : Benzenesulfonic acid (0.005–0.01× filter weight) is added to replace sodium ions via ion exchange:

Advantages :

Challenges :

Hydrothermal Synthesis

Hydrothermal methods leverage high-pressure aqueous conditions to crystallize aluminum benzenesulfonate trihydroxide. A typical procedure involves:

-

Dissolving Al(NO₃)₃·9H₂O and sodium benzenesulfonate in deionized water.

-

Adjusting pH to 8–10 with NH₄OH to precipitate Al(OH)₃.

-

Sealing the mixture in an autoclave (120–180°C, 12–24 hours) to facilitate ligand incorporation.

The process yields nanoscale particles with high surface area, suitable for catalytic applications . X-ray diffraction (XRD) data from analogous systems confirm the formation of well-defined crystalline phases when benzenesulfonate ligands are present .

Metathesis Reactions

Metathesis between aluminum salts and benzenesulfonic acid derivatives offers another pathway. For example, reacting aluminum chloride with sodium benzenesulfonate in aqueous solution:

The product is then hydrolyzed to introduce hydroxide groups:

Key Considerations :

-

Solvent choice (e.g., ethanol/water mixtures) affects precipitation rates .

-

Sodium contamination must be mitigated through repeated washing .

Characterization and Analytical Data

Thermogravimetric Analysis (TGA) : Decomposition profiles typically show mass loss at 200–300°C, corresponding to benzenesulfonate ligand removal .

FT-IR Spectroscopy : Peaks at 1040 cm⁻¹ (S=O stretching) and 620 cm⁻¹ (Al–O bonding) confirm successful synthesis .

Elemental Analysis : Sulfur content (~12–15 wt%) aligns with theoretical values for Al(C₆H₅SO₃)(OH)₂ .

Industrial Applications and Patented Methods

The compound’s ability to modify aluminum hydroxide surfaces has been exploited in:

-

Water Treatment : Adsorption of heavy metals via sulfonate groups .

-

Catalysis : Acid-catalyzed reactions due to Brønsted acidity .

Patent CN102992368B highlights its role in reducing sodium content in aluminum hydroxide micropowders, critical for high-purity ceramics .

Challenges and Optimization Strategies

Key Issues :

-

Desulfonation : Degradation above 200°C limits high-temperature applications .

-

Particle Agglomeration : Addressed using dispersants like tartaric acid .

-

Cost : Benzenesulfonic acid derivatives are more expensive than conventional sulfonates.

Future Directions :

-

Developing low-temperature synthesis routes.

-

Exploring hybrid materials with organic polymers.

化学反応の分析

Types of Reactions

aluminum;benzenesulfonic acid;trihydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The sulfonic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonic acid salts.

科学的研究の応用

Chemistry

- Catalysis : Aluminum phenolsulfonate serves as a catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation, facilitating the formation of carbon-carbon bonds.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfonic acid derivatives and reduction to yield sulfonic acid salts.

Biology

- Antimicrobial Properties : Research indicates that aluminum phenolsulfonate exhibits antimicrobial activity, making it a candidate for further studies in infection control.

- Wound Healing : Studies suggest it may promote wound healing by stimulating collagen synthesis, thus enhancing tissue regeneration.

Medicine

- Drug Delivery Systems : Ongoing research explores its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals.

- Adjuvant in Vaccines : The compound has shown promise as an adjuvant, enhancing vaccine efficacy by promoting stronger immune responses.

Industrial Applications

- Detergents and Surfactants : Aluminum phenolsulfonate is utilized in the production of detergents and surfactants due to its emulsifying properties .

- Antiperspirants : It is commonly found in antiperspirants, where it forms a gel on the skin's surface to block sweat ducts.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains. | |

| Wound Healing | Enhanced collagen synthesis observed in vitro. | |

| Vaccine Efficacy | Improved immune response noted in animal models when used as an adjuvant. |

作用機序

The mechanism of action of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) involves its interaction with molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, affecting their activity. The aluminum ion can also play a role in stabilizing the compound and enhancing its reactivity.

類似化合物との比較

Aluminum Trihydroxide

Aluminum trihydroxide (Al(OH)₃), also known as alumina trihydrate (ATH), is a naturally occurring mineral (gibbsite) and a key industrial compound. It is amphoteric, reacting with both acids and bases, and decomposes endothermically at ~180°C to release water vapor, making it a widely used flame retardant in polymers, coatings, and textiles . Its applications extend to pharmaceuticals (antacids, vaccine adjuvants) and water treatment due to its ability to neutralize acids and adsorb impurities .

Benzenesulfonic Acid

Benzenesulfonic acid (C₆H₅SO₃H) is a strong organic acid (pKa ≈ -2.8) synthesized via sulfonation of benzene. It forms deliquescent crystals and is highly soluble in water. Its strong acidity and catalytic properties make it valuable in alkylation reactions (e.g., refining fuels), synthesis of dyes, pharmaceuticals (e.g., thrombin inhibitors), and fluorescence modulation in organic emitters . Unlike sulfuric acid, it operates under milder conditions and is easily recyclable due to its solid-liquid phase transitions .

Aluminum Trihydroxide vs. Other Flame Retardants

Calcium Carbonate (CaCO₃)

- Thermal Stability: Al(OH)₃ decomposes at ~180°C, releasing water to cool the substrate, while CaCO₃ decomposes at ~600°C, releasing CO₂. Al(OH)₃ is more effective in delaying ignition and reducing carbon monoxide yield in polymers .

- Flame Retardancy Efficiency : Al(OH)₃ reduces flame spread index by 50–70% in polyethylene composites, outperforming CaCO₃ in smoke suppression .

- Applications : Al(OH)₃ dominates in thermosetting resins (e.g., SMC, BMC), while CaCO₃ is primarily a filler in plastics .

Boron Compounds (e.g., Borax)

- Mechanism : Boron compounds form glassy barriers under heat, whereas Al(OH)₃ cools via endothermic dehydration.

- Efficiency : Al(OH)₃ is more cost-effective and less toxic, but boron compounds provide superior char formation in epoxy resins .

Ammonium Polyphosphate (APP)

- Synergy : Combining Al(OH)₃ with APP in polymers enhances thermal stability (200–600°C) and reduces toxic gas emissions .

Other Aluminum Hydroxides

- Bayerite (β-Al(OH)₃) : A polymorph of Al(OH)₃ with similar flame-retardant properties but lower industrial usage due to synthesis complexity .

- Boehmite (AlO(OH)) : Dehydrates at ~500°C, making it suitable for high-temperature applications but less effective in cooling .

Table 1: Flame Retardant Comparison

| Property | Al(OH)₃ | CaCO₃ | Boron Compounds | APP |

|---|---|---|---|---|

| Decomposition Temp (°C) | 180 | 600 | 300–500 | >200 |

| Key Mechanism | Endothermic | CO₂ release | Glassy layer | Char formation |

| Smoke Suppression | High | Low | Moderate | Moderate |

| Cost | Low | Very Low | Moderate | High |

Benzenesulfonic Acid vs. Other Catalysts/Acids

Sulfuric Acid (H₂SO₄)

- Acidity : Both are strong acids, but benzenesulfonic acid is less corrosive and operates under milder conditions (e.g., 85°C in alkylation vs. >100°C for H₂SO₄) .

- Catalytic Efficiency : In thiophene alkylation, benzenesulfonic acid achieves 73% conversion at 85°C, comparable to H₂SO₄ but with easier separation post-reaction .

Ionic Liquids (ILs)

- Cost : Benzenesulfonic acid is 30–50% cheaper than ILs while offering similar catalytic performance in homogeneous reactions .

- Recyclability : Benzenesulfonic acid solidifies upon cooling, enabling simple recovery, whereas ILs require energy-intensive separation .

Trifluoroacetic Acid (TFA)

- Fluorescence Modulation : Benzenesulfonic acid increases fluorescence quantum yield (Ff) of carbazole-based emitters from 16% to 80%, outperforming TFA and chloroacetic acid .

Table 2: Acid/Catalyst Comparison

| Property | Benzenesulfonic Acid | H₂SO₄ | ILs | TFA |

|---|---|---|---|---|

| pKa | -2.8 | -3.0 | Variable | 0.23 |

| Reaction Temp (°C) | 85 | 100–120 | 60–100 | 25–50 |

| Recyclability | High | Low | Moderate | Low |

| Cost | Low | Very Low | High | Moderate |

Aluminum Trihydroxide vs. Other Hydroxides

Magnesium Hydroxide (Mg(OH)₂)

- Decomposition Temp : Mg(OH)₂ decomposes at ~300°C, making it suitable for higher-temperature applications than Al(OH)₃, but it is less effective in smoke suppression .

- Cost : Al(OH)₃ is ~20% cheaper and more widely available.

Iron Trihydroxide (Fe(OH)₃)

- Applications : Fe(OH)₃ is primarily used in water treatment, whereas Al(OH)₃ has broader industrial use due to its flame-retardant and pharmaceutical properties .

生物活性

Aluminum;benzenesulfonic acid;trihydroxide is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

This compound is formed through the reaction of benzenesulfonic acid with aluminum hydroxide. The compound is characterized by its ability to exhibit both antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target of Action : The compound interacts with various biological targets, primarily due to the presence of the benzenesulfonic acid moiety. This interaction can influence cellular processes, including pH regulation and ionic balance.

Mode of Action : Benzenesulfonic acid derivatives are known to act as acid catalysts in organic reactions. Their ability to donate or accept protons allows them to modulate biochemical pathways, affecting cellular environments and potentially leading to therapeutic effects.

Biochemical Pathways : The compound's influence on biochemical pathways is significant. It can alter pH levels and ionic strength within cells, which may impact enzyme activity and metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is soluble in water and ethanol, which facilitates its absorption in biological systems. Its behavior in vivo indicates that it may interact with various tissues, including the brain and bone, raising concerns about aluminum accumulation and its potential neurotoxic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic functions.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential use in developing new antimicrobial agents.

- Anti-inflammatory Research : Another investigation revealed that this compound significantly reduced inflammation markers in animal models, indicating its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard methods for synthesizing aluminum trihydroxide (Al(OH)₃) and ensuring purity for laboratory use?

Aluminum trihydroxide is primarily synthesized via the Bayer process , where bauxite ore is dissolved in sodium hydroxide at high temperatures (up to 270°C), followed by precipitation from sodium aluminate solutions . For lab-scale synthesis, neutralization of sodium aluminate with aluminum sulfate at pH 6.5 yields Al(OH)₃ precipitates, which are purified via filtration, washing, and drying (70–80°C for 12 hours) . Purity validation requires X-ray diffraction (XRD) to confirm crystallinity (e.g., gibbsite structure) and thermogravimetric analysis (TGA) to assess dehydration behavior (endothermic peaks at 180–300°C) .

Q. How can benzenesulfonic acid be utilized as a catalyst in organic synthesis?

Benzenesulfonic acid acts as a Brønsted acid catalyst in reactions like aldehyde trimerization and alkylation. For example, it facilitates the formation of 1,3,5-trioxane derivatives from aldehydes via protonation of the carbonyl group, followed by nucleophilic attack and cyclization . Methodological optimization includes controlling reaction temperature (20–80°C), solvent selection (e.g., non-polar media for enhanced acidity), and monitoring reaction progress via NMR or HPLC to track intermediate formation .

Q. What experimental approaches characterize the amphoteric behavior of aluminum trihydroxide?

Amphoteric behavior is tested through pH-dependent solubility assays :

- Acidic conditions : Dissolve Al(OH)₃ in HCl (e.g., 1M) to form Al³⁺ ions, monitored via conductivity measurements.

- Alkaline conditions : React with NaOH (e.g., 1M) to form aluminate ions ([Al(OH)₄]⁻), confirmed by FTIR (peaks at ~950 cm⁻¹ for Al-O stretching) .

Titration curves (pH vs. reagent volume) reveal buffering capacity, with inflection points corresponding to Al(OH)₃ dissolution thresholds .

Advanced Research Questions

Q. How does the particle size of aluminum trihydroxide influence its flame-retardant efficacy in polymer composites?

Particle size (D50: 0.5–80 µm) directly impacts flame retardancy:

- Fine particles (0.5–5 µm) : Enhance dispersion in polymers like PVC, improving smoke suppression by releasing water vapor at 180–250°C, which dilutes flammable gases .

- Coarse particles (20–80 µm) : Used in thermoset resins (e.g., SMC/BMC) for structural stability but reduce surface-area-driven endothermic activity .

Optimization involves milling to achieve target sizes and SEM/EDS to assess dispersion homogeneity. Conflicting data on decomposition kinetics (e.g., 180°C vs. 250°C) can be resolved via isothermal TGA under controlled atmospheres .

Q. What analytical techniques resolve contradictions in thermal decomposition pathways of aluminum trihydroxide?

Discrepancies in decomposition temperatures (e.g., 180°C vs. 250°C) arise from polymorphic variations (gibbsite vs. bayerite) or impurities. Researchers should:

- Use high-resolution TGA-DSC coupled with mass spectrometry (MS) to identify evolved gases (H₂O, CO₂).

- Apply kinetic modeling (e.g., Flynn-Wall-Ozawa method) to calculate activation energies and differentiate between single-step and multi-stage decomposition .

Comparative studies using synthetic vs. mineral-derived Al(OH)₃ can isolate impurity effects .

Q. How can benzenesulfonic acid and aluminum-based catalysts synergize in acid-catalyzed reactions?

In alkylation reactions, aluminum chloride (AlCl₃) paired with benzenesulfonic acid enhances catalytic efficiency via dual acid mechanisms:

- AlCl₃ acts as a Lewis acid , polarizing substrates.

- Benzenesulfonic acid provides proton donors , stabilizing transition states .

Methodological validation includes kinetic isotope effects (KIE) studies and in situ IR spectroscopy to track intermediate formation. Catalyst recycling efficiency can be tested via ICP-OES to monitor aluminum leaching .

Q. What strategies improve aluminum trihydroxide dispersion in hydrophobic polymers without compromising flame retardancy?

- Surface modification : Treat Al(OH)₃ with silanes (e.g., vinyltrimethoxysilane) to enhance compatibility with polyolefins. Validate via contact angle measurements and TEM .

- Melt blending : Optimize screw speed (50–200 rpm) and temperature (180–220°C) in twin-screw extruders to prevent premature decomposition.

- Synergistic additives : Combine with zinc borate or melamine cyanurate to reduce filler loading while maintaining UL-94 ratings .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。